2-(2,5-Dimethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid
Overview
Description
2-(2,5-Dimethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid is a complex organic compound that belongs to the class of isoindoline derivatives. This compound is characterized by the presence of a dioxoisoindoline core, which is a bicyclic structure containing two oxygen atoms, and a dimethoxyphenyl group, which is a benzene ring substituted with two methoxy groups at the 2 and 5 positions. The carboxylic acid functional group is attached to the isoindoline ring, making this compound an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoindoline Core: The isoindoline core can be synthesized through a cyclization reaction involving an aromatic amine and a dicarboxylic acid derivative. For example, phthalic anhydride can react with an amine to form the isoindoline structure.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where the isoindoline core reacts with a dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the isoindoline core, potentially converting them to hydroxyl groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxylated isoindoline derivatives.
Substitution: Various substituted isoindoline derivatives depending on the electrophile used.
Scientific Research Applications
2-(2,5-Dimethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation pathways.
Pathways: It may modulate the activity of key signaling pathways, such as the NF-κB pathway, which is involved in the regulation of immune responses and inflammation.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxyphenylacetic acid: Similar in structure but lacks the isoindoline core.
2,5-Dimethoxybenzaldehyde: Contains the dimethoxyphenyl group but has an aldehyde functional group instead of the isoindoline and carboxylic acid groups.
Phthalimide: Contains the isoindoline core but lacks the dimethoxyphenyl group.
Uniqueness
2-(2,5-Dimethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid is unique due to the combination of the isoindoline core with the dimethoxyphenyl group and the carboxylic acid functional group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(2,5-dimethoxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO6/c1-23-10-4-6-14(24-2)13(8-10)18-15(19)11-5-3-9(17(21)22)7-12(11)16(18)20/h3-8H,1-2H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLYWDNMSBCVOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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